1-[Dibutyl(chloro)stannyl]butan-1-ol
Description
1-[Dibutyl(chloro)stannyl]butan-1-ol is an organotin compound characterized by a butanol backbone substituted with a dibutylchlorostannyl group. This structure confers unique physicochemical properties, such as a high boiling point (306.9°C) and flash point (139.4°C), as observed in its structurally analogous compound 4-[butyl(dichloro)stannyl]butan-1-ol . Organotin compounds like this are known for their reactivity and stability under controlled conditions, though they may pose environmental and toxicological risks due to heavy metal content .
Properties
CAS No. |
65301-75-9 |
|---|---|
Molecular Formula |
C12H27ClOSn |
Molecular Weight |
341.50 g/mol |
IUPAC Name |
1-[dibutyl(chloro)stannyl]butan-1-ol |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
KUFMHDQHWPZRTF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(C(CCC)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[Dibutyl(chloro)stannyl]butan-1-ol typically involves the reaction of dibutyltin dichloride with butanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one chlorine atom with the butanol group. The reaction can be represented as follows:
(Bu2SnCl2)+BuOH→(Bu2SnClBuOH)+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[Dibutyl(chloro)stannyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides, which are useful in catalysis.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include hydrogen halides, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[Dibutyl(chloro)stannyl]butan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 1-[Dibutyl(chloro)stannyl]butan-1-ol exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with different ligands, influencing the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
4-[Butyl(dichloro)stannyl]butan-1-ol
Dibutyl(hexadecanoyloxy)stannyl hexadecanoate
- Structure : Dibutylstannyl group with long-chain fatty acid substituents.
- Properties: Not explicitly provided, but likely higher molecular weight and lipophilicity.
- Applications : Demonstrates anticancer, antimicrobial, and antituberculosis activity, highlighting how substituent variation alters biological function .
Functional Analogs: Halogenated Butanols
4-Chloro-1-butanol
1-Butanol (Butanol-1)
- Structure : Unsubstituted primary alcohol.
- Properties : Boiling point = 117.7°C, CAS 71-36-3; used in solvents and chemical manufacturing .
- Toxicity: Lower hazard profile compared to organotin or halogenated analogs .
Comparison Insight: The addition of a tin-chloro group increases thermal stability and industrial applicability but introduces significant toxicity concerns absent in simpler butanols.
Aromatic and Complex Derivatives
1-(2-Methylphenyl)butan-1-ol
1-Chloro-2-(chloro-difluoro-methyl)-1,1-difluoro-3-methyl-butan-2-ol
- Structure: Highly fluorinated and chlorinated butanol.
- Properties : CAS 6301-98-0; extreme halogenation likely confers unique reactivity (e.g., resistance to oxidation) .
Comparison Insight: Fluorinated/chlorinated derivatives prioritize chemical inertness and stability, whereas organotin compounds balance reactivity with structural complexity.
Data Tables
Table 1: Physicochemical Properties
*Values inferred from analogous compound 4-[butyl(dichloro)stannyl]butan-1-ol .
Table 2: Toxicity and Handling
Research Findings and Trends
- Organotin Reactivity: The chloro-stannyl group in this compound enhances its utility in catalysis, whereas fatty acid-substituted analogs (e.g., ) prioritize bioactivity .
- Halogenation Effects: Chloro-substituted butanols (e.g., 4-Chloro-1-butanol) serve as intermediates in drug synthesis but lack the thermal stability of tin-containing derivatives .
- Environmental Impact: Organotin compounds require stringent disposal protocols due to ecological persistence, unlike simpler alcohols .
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